molecular formula C22H18ClN3O5S2 B6485894 4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide CAS No. 887211-16-7

4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide

Cat. No.: B6485894
CAS No.: 887211-16-7
M. Wt: 504.0 g/mol
InChI Key: VYDNEEYKJQWGST-FYJGNVAPSA-N
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Description

This compound is a benzothiazine-derived sulfonamide featuring a 4-chlorophenylmethyl substituent and a conjugated Schiff base linkage. Its structure combines a sulfonamide group (known for bioactivity in enzyme inhibition) with a benzothiazine heterocycle, which may enhance binding to biological targets like proteases or kinases.

Properties

IUPAC Name

4-[[(E)-[1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O5S2/c23-16-7-5-15(6-8-16)14-26-20-4-2-1-3-19(20)22(27)21(33(26,30)31)13-25-17-9-11-18(12-10-17)32(24,28)29/h1-13,25H,14H2,(H2,24,28,29)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDNEEYKJQWGST-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/S(=O)(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2λ^6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide is a member of the benzothiazine class of compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes a benzothiazine core and sulfonamide functionality. The molecular formula is C22H18ClN3O5SC_{22}H_{18}ClN_{3}O_{5}S, with a molecular weight of approximately 504.0 g/mol. The presence of the chlorophenyl group and the trioxo moiety contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anti-inflammatory Effects : In models of inflammation, such as carrageenan-induced paw edema in rodents, the compound has shown promising analgesic and anti-inflammatory effects. It was observed to reduce swelling and pain more effectively than standard anti-inflammatory drugs like Diclofenac .
  • Antitumor Activity : Molecular docking studies indicate potential interactions with key proteins involved in cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may act as an antitumor agent through apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase in bacterial biosynthesis pathways, leading to reduced folate synthesis.
  • Reactive Oxygen Species (ROS) Generation : The trioxo moiety may facilitate the generation of ROS, contributing to oxidative stress in cells, which can lead to apoptosis in cancer cells .
  • Protein Binding : Binding studies reveal that the compound interacts with various proteins involved in inflammatory responses and cellular signaling pathways.

Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced inflammation in rats, the compound was administered at varying doses. Results indicated:

  • A dose-dependent reduction in paw edema.
  • Significant increase in pain threshold measured via the hot plate test.

These findings suggest that the compound could be developed as a novel anti-inflammatory agent.

Study 2: Antimicrobial Activity

A series of tests against Gram-positive and Gram-negative bacteria revealed:

  • Minimum inhibitory concentrations (MICs) were lower than those for conventional antibiotics.

This positions the compound as a potential candidate for treating resistant bacterial infections.

Data Tables

Biological ActivityEffectivenessMechanism
AntimicrobialHighEnzyme inhibition
Anti-inflammatoryModerateROS generation
AntitumorPromisingProtein binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

A. Hydrazone Derivatives (Compounds 15–17, ):

  • Compound 15: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide. Shares the 4-chlorophenyl group but replaces the benzothiazine core with a hydrazinecarbonyl chain. Higher yield (95%) and melting point (226–227°C) compared to the target compound (data unavailable) .
  • Compound 17 : Incorporates a nitro group (4-nitrophenyl), enhancing electron-withdrawing effects, which may influence reactivity or binding affinity .

B. Triazole and Pyrazole Derivatives (Compounds 18–19, ):

  • Compound 18: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide. Features a pyrazole ring instead of benzothiazine, leading to lower melting point (169–170°C) due to reduced rigidity .
  • Compound 19 : Contains a pyrrole moiety, with distinct NMR resonances (e.g., 10.91 ppm for CH₃ groups) .

C. Triazine-Linked Sulfonamides ():

  • Compound 12a: 4-({4-Amino-6-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1,3,5-triazin-2-yl}amino)benzene-1-sulfonamide. Synthesized via reflux with benzaldehydes and DMF .
  • Triazine Derivative () : Molecular weight 752.14 (C₂₇H₂₂ClN₇O₁₁S₃), highlighting higher complexity vs. the target compound .

Pharmacologically Active Sulfonamides ():

  • Celecoxib : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzene-1-sulfonamide.
    • Pyrazole-based COX-2 inhibitor; the target’s benzothiazine may offer alternative selectivity .
  • Cimicoxib : 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzene-1-sulfonamide.
    • Imidazole core with halogen substituents; contrasts with the target’s fused benzothiazine system .

Antiviral Sulfonamides (–17):

  • M10 () : A sulfonamide derivative with the best docking score (−8.2 kcal/mol) against viral main protease (Mpro), suggesting the target compound’s benzothiazine could optimize protease binding .
  • HIV-1 Inhibitor (–17): 4-({4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenoxy}thieno[3,2-d]pyrimidin-2-yl)amino]piperidin-1-yl}methyl)benzene-1-sulfonamide. Combines sulfonamide with thienopyrimidine; structural complexity may reduce synthetic yield compared to simpler benzothiazines .

Key Comparative Data

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Bioactivity
Target Compound Benzothiazine 4-Chlorophenylmethyl, Schiff base N/A N/A Potential protease inhibition
Compound 15 () Hydrazinecarbonyl 4-Chlorophenyl 226–227 95 Not specified
Compound 18 () Pyrazole 3,5-Dimethyl 169–170 49 Not specified
Celecoxib () Pyrazole Trifluoromethyl, methylphenyl 160–163 ~80* COX-2 inhibition
HIV-1 Inhibitor () Thienopyrimidine Cyanoethenyl, piperidinyl N/A N/A Reverse transcriptase inhibition

*Estimated from industrial synthesis data.

Preparation Methods

Synthesis of the Benzothiazinone Core

The 2,2,4-trioxo-3,4-dihydro-1H-2λ⁶,1-benzothiazin-3-ylidene scaffold is synthesized via cyclocondensation. A representative method involves reacting 2-aminobenzenesulfonamide with chlorocarbonyl reagents under basic conditions. For instance, thiourea derivatives cyclize in the presence of phosphoryl chloride (POCl₃) to form the thiazinone ring, followed by oxidation with hydrogen peroxide to install the sulfone groups .

Key Reaction Conditions :

  • Cyclization : Reflux in anhydrous toluene at 110°C for 6 hours.

  • Oxidation : 30% H₂O₂ in acetic acid at 60°C for 3 hours.

Introduction of the 4-Chlorophenylmethyl Group

N-alkylation of the benzothiazinone’s secondary amine is achieved using 4-chlorobenzyl bromide. The reaction proceeds via an SN2 mechanism in dimethylformamide (DMF) with potassium carbonate as a base .

Optimization Insights :

  • Solvent : DMF enhances nucleophilicity of the amine.

  • Temperature : 80°C for 8 hours maximizes yield (75–80%).

  • Side Reactions : Competing O-alkylation is mitigated by steric hindrance from the sulfone groups.

Schiff Base Formation with the Sulfonamide Moiety

The imine linkage is formed by condensing the benzothiazinone’s ketone with 4-aminobenzenesulfonamide. This step employs acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol under reflux .

Mechanistic Considerations :

  • Acid Role : Protonates the carbonyl oxygen, enhancing electrophilicity.

  • Equilibrium Control : Excess sulfonamide (1.5 equiv) shifts equilibrium toward imine formation.

Sulfonylation and Final Functionalization

The sulfonamide group is introduced either before or after Schiff base formation. A common approach reacts 4-nitrobenzenesulfonyl chloride with the amine intermediate, followed by nitro-group reduction .

Representative Protocol :

  • Sulfonylation : 4-Nitrobenzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

Analytical Characterization

Spectroscopic Validation :

  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), imine proton (δ 8.9 ppm, singlet).

  • FTIR : S=O stretches (1342–1165 cm⁻¹), C=N (1600 cm⁻¹) .

  • Elemental Analysis : C₂₀H₁₅ClN₄O₅S₂ requires C 48.73%, H 3.07%, N 11.36%.

Chromatographic Purity :

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

  • Imine Hydrolysis : Stabilized by electron-withdrawing sulfone groups.

  • Stereochemical Control : E-configuration of the imine is favored due to conjugation with the benzothiazinone’s π-system .

Comparative Analysis of Synthetic Routes

Step Method A (Direct Coupling)Method B (Modular Assembly)
Benzothiazinone Yield 68%72%
Alkylation Efficiency 78%85% (Microwave-assisted)
Overall Yield 42%55%

Method B’s microwave-assisted alkylation reduces reaction time (2 hours vs. 8 hours) and improves regioselectivity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • Answer : The compound features a benzothiazine core fused with a sulfonamide group. The 4-chlorophenylmethyl substituent enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide moiety enables hydrogen bonding with biological targets. Reactivity is influenced by the electron-withdrawing trioxo group, which stabilizes intermediates during nucleophilic substitution or oxidation reactions. Structural confirmation requires techniques like NMR (for aromatic proton shifts) and X-ray crystallography .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step protocols:

Core formation : Cyclocondensation of thiosemicarbazide derivatives with chlorinated aromatic aldehydes.

Sulfonamide coupling : Reacting the benzothiazine intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine).
Optimization strategies include:

  • Temperature control (60–80°C for cyclization).
  • Solvent selection (DMF for polar intermediates, dichloromethane for coupling).
  • Catalysts (e.g., triethylamine for deprotonation). Yield improvements (>70%) are achieved via iterative purification (column chromatography, recrystallization) .

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • Answer :

  • NMR spectroscopy : Assigns protons (e.g., δ 7.2–8.1 ppm for aromatic protons) and carbons.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 520.2).
  • HPLC : Quantifies purity (>95% required for biological assays).
  • X-ray crystallography : Resolves stereochemistry of the (3E)-configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

  • Answer : SAR studies should systematically modify substituents and evaluate effects:

  • Variations : Replace 4-chlorophenyl with fluorophenyl or methyl groups to assess steric/electronic impacts.
  • Assays : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays.
    Example Findings :
DerivativeSubstituentIC₅₀ (nM)Notes
A4-Fluorophenyl12.3Enhanced solubility
B3-Methylphenyl45.6Reduced activity
Data from analogs in and suggest the 4-chloro group is critical for target engagement .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Dose-response curves : Confirm activity across 3+ concentrations.
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside cellular assays. highlights variability in IC₅₀ values for benzothiazine analogs due to divergent assay setups .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore mapping : Identify essential features (e.g., sulfonamide as a zinc-binding group). supports sulfonamide interactions with catalytic zinc in enzymes .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Answer :

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.0.
  • Prodrug design : Mask sulfonamide as an ester to enhance oral bioavailability.
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidative dechlorination). notes improved stability via methyl substitutions .

Methodological Considerations Table

TechniqueApplicationKey Parameters
NMR Structural elucidationδ 2.5–3.0 ppm (CH₂), δ 7.8 ppm (sulfonamide NH)
HPLC-MS Purity analysisC18 column, 0.1% TFA in mobile phase
SPR Binding kineticsKD measurement (nM range)
MTT assay Cytotoxicity48–72 hr incubation, IC₅₀ calculation

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